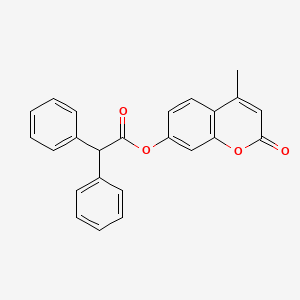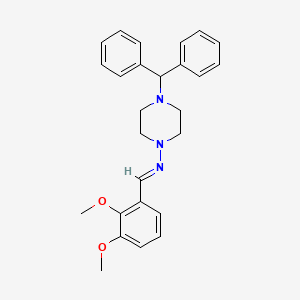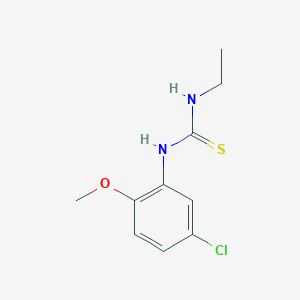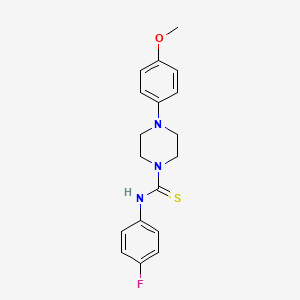
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate, also known as coumarin derivative, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It belongs to the class of coumarin derivatives, which are widely used in the pharmaceutical and chemical industries.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the development of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate have been extensively studied. It has been found to modulate the expression of various genes and proteins involved in the regulation of cell growth, differentiation, and apoptosis. Moreover, it has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including cell proliferation, differentiation, and apoptosis. Moreover, it has been shown to be relatively safe and non-toxic, making it a suitable candidate for in vitro and in vivo studies.
However, there are also some limitations to using 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to dissolve in aqueous solutions. Moreover, its stability under certain experimental conditions may be limited, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate. One potential area of research is the development of new drugs based on its chemical structure. Moreover, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets. Additionally, its potential use as a therapeutic agent for various diseases, including cancer and inflammation, should be further investigated. Finally, the development of new synthetic methods for the preparation of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate may also be of interest.
Métodos De Síntesis
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate can be achieved by the reaction of 4-methyl4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Moreover, it has been shown to possess antimicrobial and antiviral activities, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16-14-22(25)28-21-15-19(12-13-20(16)21)27-24(26)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNILMIMTUEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl diphenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methylbenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5783675.png)

![N-[3-allyl-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B5783689.png)


![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)
![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)